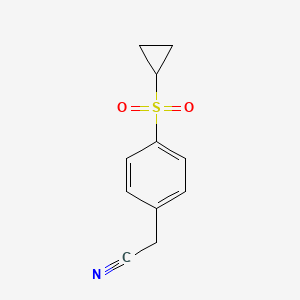
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino acids with suitable reagents to form the diazepane ring. For instance, the condensation of an amino acid derivative with a diketone can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the nitrogen atoms .
Aplicaciones Científicas De Investigación
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying protein-ligand interactions.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid include other diazepane derivatives and heterocyclic compounds with similar ring structures, such as:
- 1,4-diazepane-2,5-dione
- 1,3-diazepane-2,6-dione
- 1,2-diazepane-3,5-dione .
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C6H8N2O4 |
|---|---|
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)/t3-/m0/s1 |
Clave InChI |
NRTMXTDGNGLIJV-VKHMYHEASA-N |
SMILES isomérico |
C1CC(=O)NC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
C1CC(=O)NC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


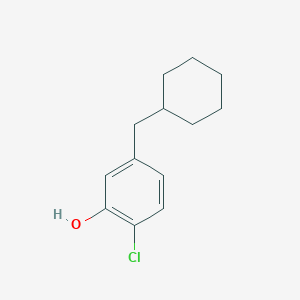
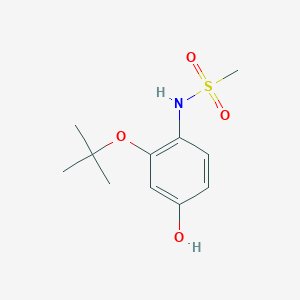

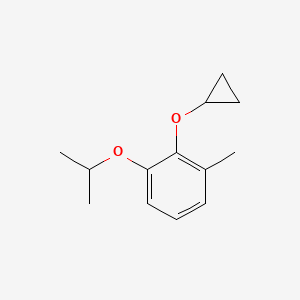
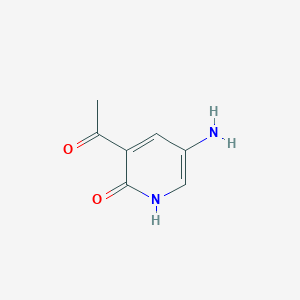
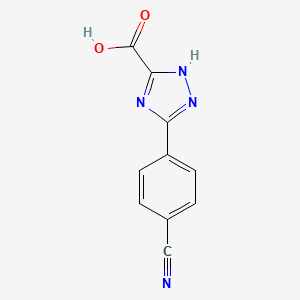
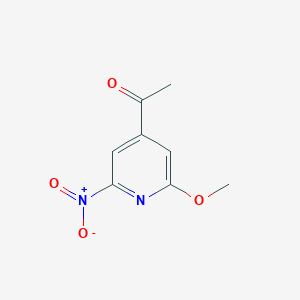

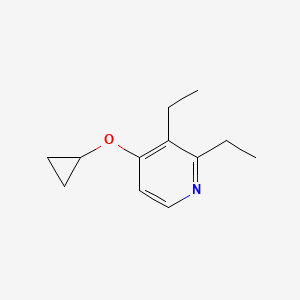

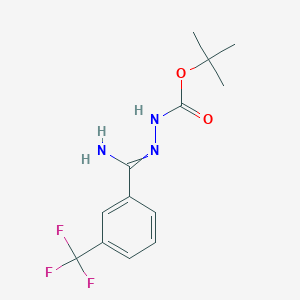
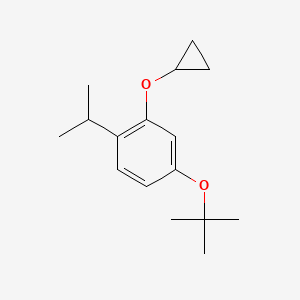
![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
